molecular formula C9H2ClF3N2O2 B14802765 5-Chloro-7-(trifluoromethyl)quinoxaline-2,3-dione

5-Chloro-7-(trifluoromethyl)quinoxaline-2,3-dione

Cat. No.: B14802765
M. Wt: 262.57 g/mol
InChI Key: FEZVYTAGAWKZGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ACEA1011 involves several steps, starting with the preparation of the core quinoxalinedione structure. The synthetic route typically includes:

    Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic conditions to form the quinoxaline ring.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions.

Industrial production methods for ACEA1011 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ACEA1011 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

ACEA1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the NMDA receptor, which is crucial for synaptic plasticity and memory function. By blocking this receptor, ACEA1011 can reduce excitatory neurotransmission, leading to its analgesic and anticonvulsant effects . The molecular targets involved include the NMDA receptor subunits, particularly those that interact with glycine .

Comparison with Similar Compounds

ACEA1011 can be compared with other NMDA receptor antagonists such as:

ACEA1011 is unique in that it specifically targets the glycine site of the NMDA receptor, potentially offering a more selective and safer profile compared to other NMDA receptor antagonists .

Properties

Molecular Formula

C9H2ClF3N2O2

Molecular Weight

262.57 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)quinoxaline-2,3-dione

InChI

InChI=1S/C9H2ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H

InChI Key

FEZVYTAGAWKZGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)Cl)C(F)(F)F

Origin of Product

United States

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